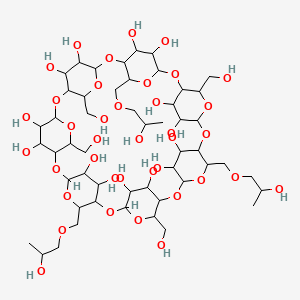![molecular formula C10H7FN2O B14791365 4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
4'-Fuoro-[2,2'-bipyridin]-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-[2,2’-bipyridin]-6-ol is a derivative of bipyridine, a compound consisting of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-fluoro-[2,2’-bipyridin]-6-ol typically involves the fluorination of a bipyridine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the bipyridine ring.
Industrial Production Methods
Industrial production of 4’-fluoro-[2,2’-bipyridin]-6-ol may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-[2,2’-bipyridin]-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
4’-Fluoro-[2,2’-bipyridin]-6-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4’-fluoro-[2,2’-bipyridin]-6-ol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules or participate in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural properties but lacking the fluorine atom.
4,4’-Bipyridine: Another bipyridine isomer used in coordination chemistry and materials science.
Uniqueness
4’-Fluoro-[2,2’-bipyridin]-6-ol is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to non-fluorinated bipyridine derivatives. This makes it a valuable compound for designing molecules with specific properties for various applications.
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
6-(4-fluoropyridin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-7-4-5-12-9(6-7)8-2-1-3-10(14)13-8/h1-6H,(H,13,14) |
InChI Key |
LKRQCFBOHWABJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=NC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


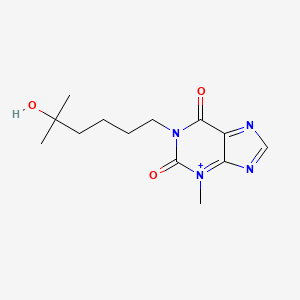
![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)
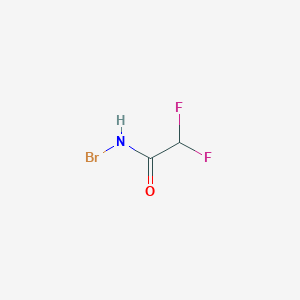
![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
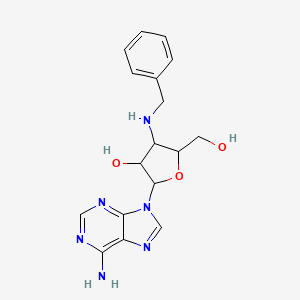


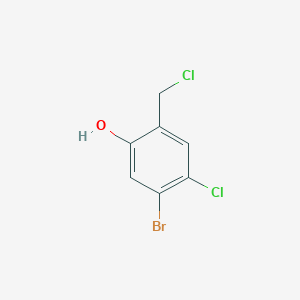

![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
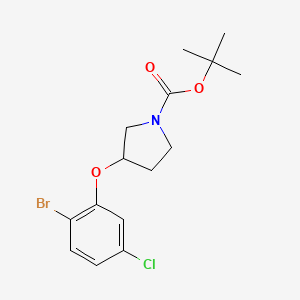
![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)
